N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide
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Overview
Description
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide is a synthetic peptide composed of five amino acids: lysine, arginine, tyrosine, asparagine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, asparagine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for tyrosine, arginine, and lysine.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine coupling reactions.
Major Products
Oxidation: Dityrosine formation.
Reduction: Free thiol groups.
Substitution: Modified peptide with new functional groups.
Scientific Research Applications
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker.
Industry: Utilized in the development of novel materials and biosensors.
Mechanism of Action
The mechanism of action of N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter protein-protein interactions, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucine
- N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide analogs
Uniqueness
This compound is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can enhance its stability and bioactivity compared to similar peptides.
Properties
CAS No. |
92355-87-8 |
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Molecular Formula |
C33H55N11O8 |
Molecular Weight |
733.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C33H55N11O8/c1-18(2)15-24(28(36)48)42-32(52)26(17-27(35)47)44-31(51)25(16-20-9-11-21(46)12-10-20)43-30(50)23(8-6-14-39-33(37)38)41-29(49)22(40-19(3)45)7-4-5-13-34/h9-12,18,22-26,46H,4-8,13-17,34H2,1-3H3,(H2,35,47)(H2,36,48)(H,40,45)(H,41,49)(H,42,52)(H,43,50)(H,44,51)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
AOKLUWFWNZLQSN-LROMGURASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C |
Origin of Product |
United States |
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